Cas no 888968-59-0 (Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]-)

Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]- structure
888968-59-0 structure
Product name:Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]-
CAS No:888968-59-0
MF:C18H19NO5
MW:329.34716
CID:1933765
PubChem ID:68432006

Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]-
    • 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]ethanone
    • PKECBUJJDFZWSB-UHFFFAOYSA-N
    • 888968-59-0
    • 1-[2-hydroxy-4-(3-nitro-benzyloxy)-3-propyl-phenyl]-ethanone
    • SCHEMBL2896385
    • DB-390621
    • Inchi: InChI=1S/C18H19NO5/c1-3-5-16-17(9-8-15(12(2)20)18(16)21)24-11-13-6-4-7-14(10-13)19(22)23/h4,6-10,21H,3,5,11H2,1-2H3
    • InChI Key: PKECBUJJDFZWSB-UHFFFAOYSA-N
    • SMILES: CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC(=CC=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 329.12632271Da
  • Monoisotopic Mass: 329.12632271Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 92.4Ų

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